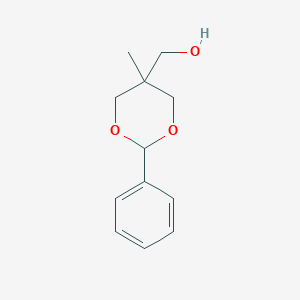

(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol is an organic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.254 g/mol . It is characterized by a dioxane ring substituted with a phenyl group and a hydroxymethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol typically involves the condensation of benzaldehyde with a suitable diol, such as 1,1,1-tris(hydroxymethyl)ethane, in the presence of an acid catalyst like p-toluenesulfonic acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process may involve advanced techniques such as chromatography and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Esterification

The primary alcohol undergoes esterification with acylating agents, forming esters suitable for further derivatization.

Reaction Conditions :

-

Reagents : Acetic anhydride or acetyl chloride

-

Catalyst : Concentrated H₂SO₄

-

Solvent : Dry dichloromethane or toluene

-

Typical Product : Acetylated ester derivative.

Example :

5 Methyl 2 phenyl 1 3 dioxan 5 yl methanol+Ac2OH2SO4Acetyl ester+H2O

Oxidation to Ketones

Controlled oxidation converts the primary alcohol to a ketone, though this reaction is atypical for primary alcohols and likely proceeds via steric or electronic modulation by the dioxane ring.

Reagents :

-

PCC (pyridinium chlorochromate) in dichloromethane

-

KMnO₄ in acidic aqueous conditions.

Product :

Corresponding ketone derivative (structural confirmation required via NMR or X-ray crystallography).

Ring-Opening Reactions

The 1,3-dioxane ring undergoes acid-catalyzed hydrolysis, yielding diol derivatives.

Reaction Conditions :

-

Reagents : HCl (1–2 M) in H₂O

-

Temperature : Reflux (~100°C)

-

Product : Hydrolyzed diol (confirmed via LC-MS or IR spectroscopy).

Etherification with Epoxides

The alcohol reacts with epichlorohydrin to form ether linkages, expanding its utility in polymer or dendrimer synthesis.

Reaction Conditions :

-

Reagent : Epichlorohydrin

-

Catalyst : NaOH or K₂CO₃

-

Solvent : Tetrahydrofuran (THF) or DMF

-

Product : Glycidyl ether derivative.

Mechanistic Considerations

-

Carbocation Stability : The phenyl and methyl groups on the dioxane ring stabilize carbocation intermediates during ether-phosphonate synthesis, enhancing reaction efficiency .

-

Steric Effects : The bridgehead methanol group exhibits reduced steric hindrance, enabling selective reactivity at the primary alcohol site.

Scientific Research Applications

(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

(5-Ethyl-2-phenyl-1,3-dioxan-5-yl)methanol: Similar structure with an ethyl group instead of a methyl group.

2-Phenyl-1,3-dioxan-5-ol: Lacks the methyl group at the 5-position.

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol: Contains two methyl groups at the 2-position.

Uniqueness

(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a phenyl group and a hydroxymethyl group allows for versatile chemical reactivity and potential biological activity.

Biological Activity

(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

The synthesis of this compound involves the reaction of 1,1,1-tris(hydroxymethyl)ethane with benzaldehyde in the presence of toluene-p-sulfonic acid. This method yields a compound that can undergo further chemical modifications to enhance its biological properties .

Antitumor Activity

Recent studies have evaluated the antitumor activity of derivatives related to this compound. The compound has shown promising cytotoxic effects against various cancer cell lines, particularly liver carcinoma cells (HEPG2). The half-maximal inhibitory concentration (IC50) values indicate that structural modifications can significantly influence its potency.

| Compound | IC50 (µM) | Notes |

|---|---|---|

| 7c | 0.73 | Highest potency with methoxy group |

| 7b | 1.25 | Methyl group enhances activity |

| 7a | 2.31 | Moderate activity (unsubstituted) |

| 9a | 8.08 | Chlorine substituent maintains moderate activity |

| 11b | 1.03 | Ethyl ester shows strong cytotoxicity |

The structure-activity relationship (SAR) analysis highlighted that electron-donating groups like methoxy and methyl significantly enhance cytotoxicity, while electron-withdrawing groups reduce potency .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting oxidative stress .

Case Studies

Case Study 1: Anticancer Efficacy

In a comparative study involving various derivatives of the compound, it was found that those with carbonyl substituents exhibited enhanced anticancer activity. For instance, derivatives containing acetyl groups showed IC50 values lower than those without such modifications, suggesting a correlation between functional groups and cytotoxic efficacy .

Case Study 2: Cytotoxicity Profile

A comprehensive cytotoxicity profile was developed using the MTT assay across multiple cell lines. The results indicated a dose-dependent response where higher concentrations of this compound correlated with increased cell death in HEPG2 cells .

Properties

CAS No. |

6103-22-6 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

(5-methyl-2-phenyl-1,3-dioxan-5-yl)methanol |

InChI |

InChI=1S/C12H16O3/c1-12(7-13)8-14-11(15-9-12)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |

InChI Key |

PIUHBEUEYDRWGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(OC1)C2=CC=CC=C2)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.